molecular formula C7H13O4P B12357747 3-[Ethoxy(ethyl)phosphoryl]prop-2-enoic acid

3-[Ethoxy(ethyl)phosphoryl]prop-2-enoic acid

Cat. No.: B12357747
M. Wt: 192.15 g/mol
InChI Key: HBEGXXZSFIMJOJ-AATRIKPKSA-N
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Description

3-[Ethoxy(ethyl)phosphoryl]prop-2-enoic acid is an organophosphorus compound with the molecular formula C₇H₁₃O₄P. This compound is characterized by the presence of an ethoxy group, an ethyl group, and a phosphoryl group attached to a prop-2-enoic acid backbone. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Ethoxy(ethyl)phosphoryl]prop-2-enoic acid typically involves the reaction of ethyl phosphonic dichloride with ethyl vinyl ether under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[Ethoxy(ethyl)phosphoryl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding phosphonic acid derivative.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

    Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxide derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

3-[Ethoxy(ethyl)phosphoryl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Studied for its potential role in biochemical pathways involving phosphorus-containing compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[Ethoxy(ethyl)phosphoryl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound can also participate in hydrogen bonding and electrostatic interactions with other biomolecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    3-[Ethyl(hydroxy)phosphoryl]prop-2-enoic acid: Similar structure but with a hydroxy group instead of an ethoxy group.

    3-[Methyl(ethyl)phosphoryl]prop-2-enoic acid: Similar structure but with a methyl group instead of an ethoxy group.

    3-[Ethoxy(methyl)phosphoryl]prop-2-enoic acid: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

3-[Ethoxy(ethyl)phosphoryl]prop-2-enoic acid is unique due to the presence of both ethoxy and ethyl groups attached to the phosphoryl group. This unique combination of substituents imparts specific chemical properties and reactivity to the compound, making it valuable in various applications.

Properties

Molecular Formula

C7H13O4P

Molecular Weight

192.15 g/mol

IUPAC Name

(E)-3-[ethoxy(ethyl)phosphoryl]prop-2-enoic acid

InChI

InChI=1S/C7H13O4P/c1-3-11-12(10,4-2)6-5-7(8)9/h5-6H,3-4H2,1-2H3,(H,8,9)/b6-5+

InChI Key

HBEGXXZSFIMJOJ-AATRIKPKSA-N

Isomeric SMILES

CCOP(=O)(CC)/C=C/C(=O)O

Canonical SMILES

CCOP(=O)(CC)C=CC(=O)O

Origin of Product

United States

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